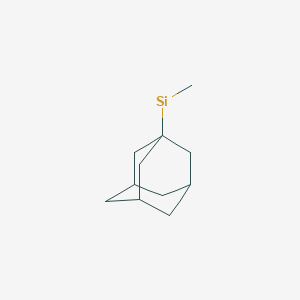

1-Adamantyl(methyl)silane

Description

Contextualization within Adamantyl-Substituted Organosilanes

Adamantyl-substituted organosilanes are a class of chemical compounds where one or more adamantyl groups are bonded to a silicon atom. The adamantane (B196018) molecule (C₁₀H₁₆) is a rigid, strain-free, and symmetrical cage-like hydrocarbon, the structure of which is a segment of the diamond lattice. masterorganicchemistry.com When this bulky group is attached to a silicon center, it imparts significant steric hindrance and influences the electronic environment of the silane (B1218182).

1-Adamantyl(methyl)silane, with the chemical formula C₁₁H₂₀Si, is a specific example within this class where the silicon atom is asymmetrically substituted with one adamantyl group, one methyl group, and two hydrogen atoms. bas.bgrsc.orgbschem.com This places it in contrast to other adamantylsilanes such as bis(1-adamantyl)silane or 1-adamantyl(trimethylsilyl)amine, which feature different substitution patterns on the silicon atom. sigmaaldrich.com The presence of both a large adamantyl substituent and a small methyl group on the same silicon center creates a unique steric and electronic environment, making it a subject of interest for studying the interplay of these effects on the reactivity and properties of the Si-H bonds.

The general synthetic approach to adamantyl-substituted silanes often involves the reaction of an adamantyl-containing Grignard reagent, such as 1-adamantylmagnesium bromide, with a suitable chlorosilane. cas.czchemguide.co.uk For 1-adamantyl(methyl)silane, a plausible synthetic route would involve the reaction of 1-adamantylmagnesium bromide with methyldichlorosilane.

Significance of Adamantyl Frameworks in Modulating Silane Properties

The incorporation of an adamantyl framework onto a silane molecule has profound effects on its physical and chemical properties. The most significant of these is the introduction of substantial steric bulk. This steric hindrance can stabilize reactive intermediates and influence the stereochemical outcome of reactions at the silicon center. For instance, the bulky nature of the adamantyl group can protect the silicon atom from nucleophilic attack, thereby increasing the kinetic stability of the compound. researchgate.net

Furthermore, the adamantyl group is known to be a good electron donor through inductive effects (+I effect). This electronic contribution can influence the reactivity of adjacent functional groups. In the context of silanes, this can affect the hydridic character of the Si-H bonds, potentially making them more reactive in certain applications such as hydrosilylation reactions. The combination of steric bulk and electron-donating properties makes adamantyl-substituted silanes valuable tools in materials science and catalysis. For example, polymers incorporating adamantyl groups, such as poly(1-adamantyl methacrylate), exhibit high thermal stability and glass transition temperatures. acs.org

Overview of Steric and Electronic Influences of Adamantyl Substituents on Silicon Centers

The influence of the adamantyl substituent on a silicon center is a combination of its steric and electronic effects.

Steric Effects: The adamantyl group is one of the bulkiest alkyl groups used in chemistry. Its rigid, three-dimensional structure effectively shields the silicon atom, hindering the approach of reactants. This can lead to:

Kinetic Stabilization: The steric bulk can significantly slow down reactions that require access to the silicon center.

Selectivity: In reactions involving multiple potential sites, the adamantyl group can direct reactants to less hindered positions.

Modification of Bond Angles: The steric strain can lead to distortions in the tetrahedral geometry around the silicon atom, which can, in turn, affect reactivity.

Electronic Effects: The adamantyl group is considered to be electron-releasing. This has several consequences for the silicon center:

Increased Electron Density: The +I effect of the adamantyl group increases the electron density on the silicon atom.

Polarization of Si-H Bonds: The increased electron density on the silicon can influence the polarity of the Si-H bonds, making the hydrogen atoms more hydridic.

Stabilization of Cationic Intermediates: The electron-donating nature of the adamantyl group can stabilize adjacent carbocations, which can be relevant in certain reaction mechanisms. gelest.com

The interplay of these steric and electronic effects in 1-adamantyl(methyl)silane is particularly interesting due to the asymmetry of substitution at the silicon atom. The presence of the small methyl group alongside the bulky adamantyl group creates a molecule with distinct faces, which could be exploited in stereoselective synthesis.

Historical Development and Current Research Trajectories in Adamantylsilane Chemistry

The chemistry of adamantane and its derivatives has been a field of active research since its discovery. The unique properties of the adamantyl group have led to its incorporation into a wide range of molecules, including polymers, catalysts, and pharmaceuticals. The synthesis of the silicon analogue of adamantane, sila-adamantane, in 2005 marked a significant milestone in organosilicon chemistry. chemguide.co.uk

Early research in adamantylsilane chemistry focused on the synthesis and characterization of simple derivatives and understanding the fundamental influence of the adamantyl group on the properties of silanes. The development of reliable methods for the preparation of adamantyl Grignard reagents was a key enabler for the synthesis of a variety of adamantyl-substituted compounds. bas.bg

Current research trajectories in adamantylsilane chemistry are directed towards several areas:

Materials Science: The development of new polymers and materials with enhanced thermal stability, mechanical properties, and specific optical or electronic properties. The incorporation of adamantylsilanes into polymer backbones is a promising approach to achieve these goals.

Catalysis: The use of adamantyl-substituted silanes as ligands for transition metal catalysts. The steric and electronic properties of the adamantyl group can be tuned to influence the activity and selectivity of the catalyst.

Supramolecular Chemistry: The rigid and well-defined structure of the adamantyl group makes it an attractive building block for the construction of complex supramolecular assemblies.

Medicinal Chemistry: While less common for silanes themselves, the adamantyl group is a well-known pharmacophore, and its combination with silicon could lead to novel therapeutic agents.

The study of asymmetrically substituted adamantylsilanes like 1-adamantyl(methyl)silane is crucial for a deeper understanding of the fundamental principles governing the reactivity of these compounds and for the rational design of new functional molecules with tailored properties.

Data Tables

Table 1: Properties of 1-Adamantyl(methyl)silane

| Property | Value | Reference |

| CAS Number | 82690-39-9 | bas.bgrsc.orgbschem.com |

| Molecular Formula | C₁₁H₂₀Si | bas.bgrsc.orgbschem.com |

| Molecular Weight | 180.36 g/mol | bas.bgrsc.orgbschem.com |

Table 2: Related Adamantyl Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| Adamantane | 281-23-2 | C₁₀H₁₆ | Parent hydrocarbon cage structure. masterorganicchemistry.com |

| 1-Bromoadamantane | 768-90-1 | C₁₀H₁₅Br | Common precursor for adamantyl derivatives. |

| Bis(1-adamantyl)silane | --- | C₂₀H₃₂Si | Features two adamantyl groups on silicon. |

| 1-Adamantyl(trimethylsilyl)amine | 59403-43-3 | C₁₃H₂₅NSi | Contains a silicon-nitrogen bond. sigmaaldrich.com |

| 1-Adamantyl methyl ketone | 1660-04-4 | C₁₂H₁₈O | Ketone with an adamantyl substituent. sigmaaldrich.com |

Properties

InChI |

InChI=1S/C11H18Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCURFKLGFUKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716917 | |

| Record name | PUBCHEM_55250703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82690-39-9 | |

| Record name | PUBCHEM_55250703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Adamantyl Methyl Silane

Chemical Transformations of the Silicon-Carbon (Adamantyl) Bond

The silicon-carbon bond, while generally robust, can undergo cleavage under specific conditions. In adamantylsilanes, the strength and reactivity of this bond are influenced by both steric and electronic factors. The Si-C bond strength in organosilanes is slightly lower than that of C-C bonds in hydrocarbons, making them susceptible to cleavage. nih.gov

Electrophilic Substitution and Cleavage Reactions

Electrophilic cleavage of the Si-C(adamantyl) bond is a notable transformation. This reaction, often termed protodesilylation when the electrophile is a proton, typically proceeds through a mechanism involving a cationic intermediate. rsc.org The reaction of an allylsilane with an acid, for instance, involves the formation of a cationic intermediate, demonstrating a common pathway for such transformations. rsc.org In the context of adamantylsilanes, the stability of the potential adamantyl cation plays a crucial role. While the formation of a primary adamantyl cation is generally unfavorable, reactions can be facilitated by strong acids or Lewis acids. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com

The general mechanism for acidic ether cleavage, which shares principles with Si-C bond cleavage, involves initial protonation of an oxygen atom to create a good leaving group, followed by nucleophilic attack. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com For adamantylsilanes, a strong acid would protonate a suitable group or interact with the Si-C bond, weakening it for subsequent cleavage. The regioselectivity of such reactions is often governed by the formation of a stable β-carbocation relative to the silicon atom, a phenomenon known as the silicon β-effect. baranlab.orgimperial.ac.ukscispace.com This effect stabilizes a positive charge on the carbon atom beta to the silicon, facilitating electrophilic attack at the alpha position. baranlab.orgimperial.ac.ukscispace.com

Recent research has also explored enzymatic cleavage of Si-C bonds. Engineered variants of cytochrome P450 have been shown to break Si-C bonds in siloxanes through tandem oxidations. nih.gov While not specific to adamantylsilanes, this highlights the potential for biocatalytic approaches to Si-C bond transformations.

Nucleophilic Reactivity at the Silicon Center

Nucleophilic attack at the silicon atom of 1-adamantyl(methyl)silane is significantly hindered by the bulky adamantyl group. researchgate.netchemistrysteps.comnih.govlibretexts.orgreddit.com This steric hindrance makes SN2-type reactions at the silicon center challenging. chemistrysteps.comlibretexts.org In general, nucleophilic substitution at silicon is distinct from that at carbon. libretexts.orgresearchgate.net While SN2 reactions at carbon proceed through a high-energy transition state, the corresponding reactions at silicon often involve a more stable, pentacoordinate intermediate. researchgate.net

However, the immense steric bulk of the adamantyl group can alter this typical reactivity profile. Studies on highly sterically hindered organosilicon compounds have shown that nucleophilic attack at the silicon center can be completely prevented. researchgate.net Instead, reactions may proceed through alternative pathways, such as elimination-type reactions. researchgate.net For a nucleophile to react at the silicon center of 1-adamantyl(methyl)silane, it must overcome significant electrostatic and steric repulsion from the adamantyl cage and the methyl group. reddit.com The rate of nucleophilic substitution reactions is highly dependent on the accessibility of the electrophilic center. chemistrysteps.com

Computational studies have provided insights into the mechanisms of nucleophilic substitution at silicon, revealing that increasing the steric bulk of substituents can introduce a central barrier to the reaction, similar to SN2 reactions at carbon. researchgate.net This suggests that for sufficiently bulky groups like adamantyl, the reaction mechanism may shift from a pathway involving a stable intermediate to one with a more significant activation barrier. researchgate.net

Reactivity of the Silicon-Hydrogen Bond (if present in specific 1-Adamantyl(methyl)silane derivatives)

In derivatives of 1-adamantyl(methyl)silane that contain a silicon-hydrogen (Si-H) bond, this functional group becomes a primary site of reactivity. The Si-H bond is generally weaker than a C-H bond, making it susceptible to a variety of transformations, most notably hydrosilylation. nih.gov

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govsigmaaldrich.commdpi.com This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metal complexes, particularly those of platinum, rhodium, cobalt, and nickel. nih.govsigmaaldrich.commdpi.comresearchgate.net The reaction generally proceeds with high efficiency and selectivity. nih.govsigmaaldrich.com For instance, cobalt complexes have been shown to catalyze the hydrosilylation of alkenes with tertiary silanes, achieving high yields. nih.gov Similarly, nickel catalysts are effective for the hydrosilylation of various olefins. nih.gov

The mechanism of metal-catalyzed hydrosilylation can vary, but a common pathway involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and reductive elimination of the product. The adamantyl group can influence the steric and electronic environment of the catalyst, potentially affecting the rate and selectivity of the reaction.

Beyond hydrosilylation, the Si-H bond can also undergo heterolytic splitting in the presence of certain ruthenium-sulfur complexes. researchgate.net This process involves the reversible cleavage of the Si-H bond across the polar Ru-S bond, generating a ruthenium(II) hydride and a sulfur-stabilized silicon cation without changing the metal's oxidation state. researchgate.net This activation of the Si-H bond makes the silicon atom a potent electrophile for further reactions. researchgate.net

Theoretical studies have compared the H-abstraction reactions from silanes and their alkane counterparts. nih.gov These studies indicate that the barrier energies for H-abstraction from silicon sites are generally lower than from equivalent carbon sites, consistent with the lower bond dissociation energy of the Si-H bond. nih.gov

Stereoelectronic Effects of the Adamantyl Moiety on Silane (B1218182) Reactivity and Selectivity

The adamantyl group exerts profound stereoelectronic effects that dictate the reactivity and selectivity of 1-adamantyl(methyl)silane and its derivatives. These effects are a combination of its large steric footprint and its electronic properties.

The most apparent effect is steric hindrance. The bulky, rigid, and three-dimensional structure of the adamantyl group physically shields the silicon center, impeding the approach of reactants. nih.gov This steric bulk can restrict or modulate intramolecular reactivity and hinder the access of external reagents. nih.gov In nucleophilic substitution reactions at the silicon center, the adamantyl group significantly raises the activation energy for backside attack, making SN2-type reactions difficult. researchgate.netchemistrysteps.comlibretexts.org

Electronically, the adamantyl group is primarily an electron-donating alkyl group. However, its influence is more complex than a simple inductive effect. The C-Si bond is known to be a good sigma-donor, a property that leads to the "silicon β-effect". imperial.ac.ukscispace.com This effect is the stabilization of a positive charge on a carbon atom that is beta to the silicon atom. imperial.ac.ukscispace.com This stabilization occurs through hyperconjugation, where the electrons from the C-Si sigma bond overlap with the empty p-orbital of the carbocation. imperial.ac.ukscispace.com Silicon's electropositive nature makes the C-Si bond a high-energy, effective donor for this interaction. imperial.ac.ukscispace.com This effect is crucial in electrophilic substitution reactions, directing electrophiles to attack in a way that generates a β-silyl carbocationic intermediate. baranlab.org

Computational studies have been employed to dissect these effects. Molecular electrostatic potential (MESP) maps can visualize the electron distribution in a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.com For adamantylsilanes, such analyses would reveal the steric shielding of the silicon atom and the electronic nature of the surrounding bonds. Global and local reactivity descriptors derived from computational chemistry can quantify the propensity of different sites in the molecule to react with electrophiles or nucleophiles. mdpi.comnih.govresearchgate.net

Investigations of Transient Reactive Intermediates in Adamantylsilane Chemistry

The study of transient reactive intermediates provides crucial insights into the reaction mechanisms of adamantylsilanes. These short-lived species, though not directly observable under normal conditions, dictate the course and outcome of many reactions. wikipedia.orgyoutube.com

Silylene-Mediated Reactions

Silylenes, the silicon analogues of carbenes, are highly reactive species with a divalent silicon atom (R₂Si:). They can be generated from appropriate adamantylsilane precursors, often through photolysis or thermolysis. An isolable boryl-ethynyl silylene has been synthesized and characterized, demonstrating the possibility of stabilizing these reactive intermediates. rsc.org

Once generated, adamantyl-substituted silylenes can undergo a variety of characteristic reactions. These include insertion into sigma bonds and addition to pi systems. The bulky adamantyl group can influence the stability and reactivity of the silylene. For instance, it might kinetically stabilize the silylene by sterically hindering dimerization or other decomposition pathways.

The study of these intermediates often involves trapping experiments, where a reactive molecule is added to the reaction mixture to intercept the transient silylene and form a stable, characterizable adduct. The nature of the trapped products provides evidence for the intermediacy of the silylene and information about its reactivity. The reactivity of a synthesized boryl-ethynyl silylene was studied with oxygen-containing and aryl C-F substrates, showcasing the types of reactions these intermediates can undergo. rsc.org

Interactive Data Table: Reactivity of 1-Adamantyl(methyl)silane Derivatives

| Reaction Type | Bond Involved | Key Features | Catalyst/Conditions | Typical Products |

| Electrophilic Cleavage | Si-C(adamantyl) | Involves cationic intermediates; influenced by silicon β-effect. | Strong acids (e.g., HI, H₂SO₄), Lewis acids. | Adamantane (B196018), silyl (B83357) ethers/halides. |

| Nucleophilic Substitution | Si-X (X=leaving group) | Highly hindered by the adamantyl group; may proceed via elimination. | Nucleophiles (e.g., alkoxides). | Substitution or elimination products. |

| Hydrosilylation | Si-H | Addition across C=C or C≡C bonds. | Transition metals (Pt, Rh, Co, Ni). | Alkyl- or vinylsilanes. |

| Silylene Insertion | Generated from precursor | Highly reactive divalent silicon intermediate. | Photolysis, thermolysis. | Insertion or addition products. |

Silylium (B1239981) Ion Formation and Reactivity

The generation of silylium ions, the silicon analogues of carbocations, is a significant challenge in organosilicon chemistry due to their high electrophilicity and propensity for stabilization by coordination with even weakly nucleophilic species. dntb.gov.uarsc.org The formation of a putative 1-adamantyl(methyl)silylium ion is anticipated to be facilitated by the extreme steric bulk of the adamantyl group, which would kinetically stabilize the electron-deficient silicon center by sterically impeding the approach of nucleophiles.

Formation of silylium ions is typically achieved through hydride abstraction from a parent hydrosilane using a strong Lewis acid or a trityl cation with a non-coordinating counteranion. nih.govnih.govnih.gov For 1-adamantyl(methyl)silane, this would involve the removal of the hydride from the silicon atom to generate the transient or persistent silylium species. The stability of such a cation would be further influenced by the methyl group, which is less effective at stabilization than larger alkyl or aryl groups.

While specific studies on the 1-adamantyl(methyl)silylium ion are not extensively documented, the principles established from the study of other bulky silylium ions provide a framework for understanding its likely behavior. The reactivity of the 1-adamantyl(methyl)silylium ion, once formed, would be characterized by its potent Lewis acidity, making it a candidate for catalyzing various organic transformations.

Table 1: Illustrative Conditions for the Generation of Bulky Silylium Ions

| Precursor | Reagent | Solvent | Counteranion | Reference |

| (Mesityl)₃SiH | [Ph₃C][B(C₆F₅)₄] | Toluene | [B(C₆F₅)₄]⁻ | dntb.gov.ua |

| Et₃SiH | [Ph₃C][HCB₁₁Cl₁₁] | Benzene | [HCB₁₁Cl₁₁]⁻ | nih.gov |

| c-(SiH₂)₅ | Trityl Tetrakis(pentafluorophenyl)borate | Chlorobenzene | [B(C₆F₅)₄]⁻ | nih.gov |

Metal-Catalyzed Reactions Involving 1-Adamantyl(methyl)silane and its Derivatives

The steric profile of 1-adamantyl(methyl)silane plays a defining role in its participation in metal-catalyzed reactions, influencing both the feasibility and outcome of such transformations.

σ-Bond Metathesis and Cross-Coupling Chemistry

Sigma-bond metathesis is a fundamental reaction in organometallic chemistry, particularly with early transition metals and lanthanides, involving the exchange of a metal-ligand sigma bond with a sigma bond of a substrate. wikipedia.orgnumberanalytics.comlibretexts.orgresearchgate.net For 1-adamantyl(methyl)silane, this would involve the activation of the Si-H or a C-H bond of the adamantyl cage. The bulky nature of the adamantyl group would likely present a significant steric barrier to the formation of the required transition state, potentially hindering or slowing down the reaction compared to less sterically demanding silanes.

In the realm of cross-coupling reactions, the Hiyama coupling, which utilizes organosilanes as coupling partners with organic halides catalyzed by palladium, is a pertinent example. nih.gov The activation of the organosilane, typically with a fluoride (B91410) source, is a crucial step in the catalytic cycle. While there is a lack of specific studies on the Hiyama coupling of 1-adamantyl(methyl)silane, insights can be drawn from related cross-coupling reactions involving adamantyl moieties, such as the Negishi coupling of adamantylzinc reagents. researchgate.net These studies indicate that despite the steric hindrance, cross-coupling reactions with adamantyl derivatives are feasible, often requiring specific ligand and reaction condition optimization. The steric bulk of the adamantyl group can be expected to influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 2: Representative Conditions for Cross-Coupling of Bulky Organometallic Reagents

| Organometallic Reagent | Coupling Partner | Catalyst / Ligand | Activator/Additive | Product Type | Reference |

| Arylsilanol | Aryl iodide | Pd(OAc)₂ | Cs₂CO₃ | Biaryl | nih.gov |

| Adamantylzinc chloride | Aryl bromide | Pd(OAc)₂ / SPhos | - | Adamantyl-arene | researchgate.net |

| Alkylzinc halide | Silyl iodide | Pd₂(dba)₃ / DrewPhos | - | Alkylsilane | nih.gov |

Palladium-Mediated C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool in synthetic chemistry, and the adamantane framework has been a substrate of significant interest in this area. nih.govchemrxiv.orgrsc.org Palladium-catalyzed C-H functionalization reactions often proceed via the formation of a palladacycle intermediate, a process that can be influenced by directing groups. snnu.edu.cn In the case of 1-adamantyl(methyl)silane, the adamantyl cage presents multiple tertiary and secondary C-H bonds that are potential sites for functionalization.

Research on the C-H functionalization of adamantane itself has demonstrated that reactions such as arylation and amination can be achieved at the bridgehead positions. nih.gov These transformations often require a directing group attached to the adamantane core to achieve site-selectivity. For 1-adamantyl(methyl)silane, the silyl group itself is not a typical directing group for C-H activation of the adamantyl cage in the conventional sense. However, the development of non-directed C-H functionalization or the installation of a suitable directing group on the adamantane moiety of a derivative of 1-adamantyl(methyl)silane could open avenues for its selective functionalization. The inherent steric hindrance of the adamantyl group would remain a key factor in modulating the reactivity and selectivity of such processes.

Table 3: Examples of Palladium-Mediated C-H Functionalization of Adamantane Derivatives

| Adamantane Derivative | Reagent | Catalyst / Ligand | Directing Group | Product | Reference |

| Adamantane | Aryl iodide | Pd(OAc)₂ / P(o-tol)₃ | None (radical) | 1-Aryladamantane | nih.gov |

| 1-Adamantanecarboxylic acid | Phenyl iodide | Pd(OAc)₂ | Carboxylate | 3-Phenyl-1-adamantanecarboxylic acid | nih.gov |

| 2-Adamantanone | N-Boc Amantadine | Dimethyl maleate | None (photocatalytic) | Adamantyl succinate | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Adamantyl Methyl Silane Derivatives

Elucidation of Molecular Structures via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 1-adamantyl(methyl)silane derivatives. These studies provide unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric influence of the adamantyl moiety.

In studies of related adamantyl-substituted silanes, such as adamantylmethoxydiphenylsilane, single-crystal X-ray diffraction analysis has provided detailed structural parameters. researchgate.net For instance, the crystal structure of adamantylmethoxydiphenylsilane was solved in the monoclinic P2₁/c space group, revealing the exact conformation and packing of the molecules in the crystal lattice. researchgate.net The adamantyl group, due to its bulk, significantly influences the crystal packing and the orientation of other substituents on the silicon atom. researchgate.net In many adamantyl derivatives, the cyclohexane (B81311) rings that constitute the adamantane (B196018) cage consistently adopt a stable chair conformation. nih.gov The replacement of other bulky groups, like a tert-butyl group, with an adamantyl group generally does not cause significant changes to the intramolecular structure but does affect the intermolecular packing. researchgate.net The analysis of crystal structures also reveals the presence of various intermolecular contacts, which stabilize the crystal lattice. nih.govmdpi.com The synthesis of organosilicon cage compounds, like sila-adamantane, and their subsequent characterization by X-ray diffraction have been pivotal in understanding the fundamental structures of silicon chemistry. researchgate.netnih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 1-adamantyl(methyl)silane derivatives in solution, offering detailed insights into the electronic environment, substituent effects, and stereochemistry.

Silicon-29 (²⁹Si) NMR spectroscopy is exceptionally sensitive to the electronic environment of the silicon nucleus. The chemical shift provides direct information about the nature of the substituents attached to the silicon atom. The ²⁹Si nucleus has a wide chemical shift range, which allows for clear distinction between different silicon environments. huji.ac.il For alkyl-substituted silanes, the ²⁹Si chemical shifts are influenced by the number and nature of the alkyl groups.

The chemical shift for 1-adamantyl(methyl)silane is expected to appear in the typical range for alkylsilanes. Generally, the introduction of alkyl groups leads to increased shielding of the silicon nucleus. Theoretical and experimental studies on various methylsilanes and other organosilanes confirm that the geometry and electronic effects of substituents are the primary determinants of the ²⁹Si chemical shift. unige.chresearchgate.net The bulky and electron-donating adamantyl group, along with the methyl group, would contribute to a characteristic upfield shift relative to the tetramethylsilane (B1202638) (TMS) reference, which is set to 0 ppm. researchgate.net It is a general trend that as the number of alkyl groups on a silicon atom increases, the ²⁹Si signal shifts to a more negative (upfield) value.

| Compound Type | Typical ²⁹Si Chemical Shift Range (ppm) |

|---|---|

| RSiH₃ | -65 to -35 |

| R₂SiH₂ | -42 to 0 |

| R₃SiH | -20 to +10 |

| R₄Si | -2 to +25 |

This interactive table shows typical ²⁹Si NMR chemical shift ranges for different classes of alkylsilanes (R = alkyl). Data can be sorted by clicking column headers.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic framework of adamantyl silane (B1218182) derivatives. uobasrah.edu.iq

In the ¹H NMR spectrum of 1-adamantyl(methyl)silane, the protons of the adamantyl cage typically appear as a set of broad, overlapping multiplets in the upfield region, generally between 1.6 and 2.0 ppm. The protons of the methyl group directly attached to the silicon atom give rise to a sharp singlet at a much higher field, usually around 0.1 ppm, due to the electropositive nature of silicon.

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. youtube.com The adamantyl cage shows four distinct signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) carbons, as well as the quaternary carbon attached to the silicon atom. Characterization of various adamantyl derivatives shows these signals fall in predictable regions. nih.govresearchgate.net The quaternary carbon atom bonded to silicon is typically found around 20-25 ppm, while the other adamantyl carbons resonate between 28 and 40 ppm. The methyl carbon attached to the silicon is highly shielded and appears at a very upfield chemical shift, often in the range of -5 to -10 ppm.

For more complex derivatives of 1-adamantyl(methyl)silane, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are essential for complete structural assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify spin-spin coupling networks, allowing for the tracing of proton connectivity through the adamantyl framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing an unambiguous link between the ¹H and ¹³C spectra.

The application of these techniques is crucial for the universal quantitative analysis of complex samples. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of 1-adamantyl(methyl)silane derivatives and to investigate their fragmentation behavior upon ionization. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation. tutorchase.comlibretexts.org

In the electron ionization (EI) mass spectrum of 1-adamantyl(methyl)silane, the molecular ion (M⁺) peak would be observed. However, the most prominent feature is typically the fragmentation of the molecule. libretexts.org The bond between the silicon atom and the adamantyl group is prone to cleavage due to the exceptional stability of the resulting adamantyl cation. This leads to a characteristic fragmentation pattern:

Base Peak at m/z 135: The cleavage of the Si-adamantyl bond results in the formation of the adamantyl cation ([C₁₀H₁₅]⁺). This cation is highly stable, and its corresponding peak at a mass-to-charge ratio (m/z) of 135 is almost always the most intense peak (the base peak) in the spectrum of 1-adamantyl derivatives. nist.gov

[M-15]⁺ Ion: Loss of the methyl group from the molecular ion is another common fragmentation pathway for methylsilanes, which would result in a peak at [M-15].

Other Fragments: Further fragmentation of the adamantyl cation itself can lead to a series of smaller ions, though these are typically of much lower intensity.

| Ion Fragment | Description | Expected m/z |

|---|---|---|

| [C₁₁H₂₀Si]⁺ | Molecular Ion (M⁺) | 180 |

| [C₁₀H₂₀Si]⁺ | Loss of Methyl Group ([M-CH₃]⁺) | 165 |

| [C₁₀H₁₅]⁺ | Adamantyl Cation | 135 |

This interactive table shows the expected major fragments for 1-adamantyl(methyl)silane in mass spectrometry. Data can be sorted by clicking column headers.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the chemical bonds within a molecule. youtube.com These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. youtube.comyoutube.com

For 1-adamantyl(methyl)silane, the spectra would be dominated by the vibrations of the adamantyl cage and the methylsilyl moiety.

Infrared (IR) Spectroscopy: The FTIR spectrum would show strong absorption bands corresponding to the C-H stretching vibrations of the adamantyl and methyl groups in the 2850–2950 cm⁻¹ region. The Si-CH₃ group has characteristic deformation (rocking and bending) vibrations, often appearing in the 1250 cm⁻¹ and 800-850 cm⁻¹ regions. The Si-C stretch itself also appears in the fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the symmetric vibrations of the molecule. The symmetric Si-C stretching vibration and the "breathing" mode of the highly symmetric adamantane cage would be expected to produce strong and sharp signals in the Raman spectrum.

The combined analysis of IR and Raman spectra, often supported by quantum chemical calculations, allows for a comprehensive assignment of the vibrational modes and a thorough characterization of the chemical bonds within adamantyl silane derivatives. nih.govcapes.gov.br

Computational and Theoretical Investigations of 1 Adamantyl Methyl Silane

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Energetics

Research on related adamantane (B196018) derivatives and organosilanes using DFT provides a framework for understanding 1-adamantyl(methyl)silane. For instance, DFT calculations on adamantane and its ions have successfully predicted their equilibrium structures and vibrational frequencies. researchgate.net Studies on various adamantane derivatives show that properties like complexation energies and binding abilities can be effectively evaluated using functionals like B3LYP and WB97XD, especially when dispersion corrections are included to account for non-covalent interactions. dergipark.org.tr Similarly, extensive benchmark studies on silanes and siloxanes have established the reliability of various DFT functionals, such as B3LYP, in combination with triple-zeta basis sets for accurately modeling their thermochemistry and geometry. nih.gov

For 1-adamantyl(methyl)silane, DFT calculations would focus on several key areas:

Optimized Geometry: Determining the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The bulky adamantyl group's influence on the silicon center's geometry is of particular interest.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Bonding Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the Si-C and Si-H bonds, including their polarity and hybrid orbitals.

Energetics: Computing thermodynamic properties such as the heat of formation and bond dissociation energies. The Si-C bond connecting the adamantyl cage to the methylsilane moiety is of significant interest for understanding the molecule's thermal stability.

Below is a table of predicted geometric parameters for 1-adamantyl(methyl)silane, derived from typical values found in DFT studies of adamantanes and organosilanes.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(Si-C_adamantyl) | Bond length between Silicon and the bridgehead Carbon of the adamantyl group | ~1.90 Å |

| r(Si-C_methyl) | Bond length between Silicon and the methyl Carbon | ~1.88 Å |

| r(Si-H) | Bond length of the Silicon-Hydride bond | ~1.49 Å |

| ∠(C_adamantyl-Si-C_methyl) | Bond angle around the Silicon atom | ~110.5° |

| HOMO-LUMO Gap | Energy difference between frontier molecular orbitals | ~6-7 eV |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. wikipedia.orgfiveable.mesolubilityofthings.com For 1-adamantyl(methyl)silane, computational methods, particularly DFT, can elucidate the mechanisms of its potential reactions, such as hydrolysis, oxidation, or substitution.

The adamantyl group is known to favor reactions that proceed through a carbocation at the bridgehead position (S_N1-type mechanism) due to the steric hindrance that disfavors backside attack (S_N2-type mechanism). rsc.orgmdpi.com Computational studies can model the formation of the 1-adamantyl cation. Concurrently, theoretical investigations into silane (B1218182) chemistry have detailed mechanisms for reactions like hydrolysis and H-abstraction. nih.govnih.gov

A theoretical study of a reaction involving 1-adamantyl(methyl)silane would involve:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as the reactants evolve into products. Stationary points on the PES—reactants, products, intermediates, and transition states—are located and characterized.

Locating Transition States (TS): A transition state represents the highest energy barrier along the reaction coordinate. fiveable.me Computational algorithms search for these saddle points on the PES.

Frequency Analysis: A key step to confirm a located structure is a true transition state is to perform a vibrational frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming the proposed mechanism.

For example, the hydrolysis of the Si-H bond in 1-adamantyl(methyl)silane could be theoretically investigated. The calculations would model the approach of a water molecule, the formation of a pentacoordinate silicon transition state, and the subsequent elimination of hydrogen gas to form 1-adamantyl(methyl)silanol. The calculated activation energy (the energy difference between the reactants and the transition state) would predict the reaction's feasibility.

Conformational Analysis and Steric Effects Modeling of the Adamantyl Group

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms (conformation), is critical to its properties and reactivity. Conformational analysis involves identifying the different spatial arrangements of a molecule and determining their relative energies. chemistrysteps.com The adamantyl group is a large, rigid, and sterically demanding substituent. Its presence significantly influences the conformational preferences and steric environment of 1-adamantyl(methyl)silane.

Computational modeling can be used to:

Analyze Rotational Barriers: While the adamantyl cage itself is rigid, rotation can occur around the Si-C(adamantyl) single bond. Theoretical calculations can determine the energy barrier for this rotation, revealing whether certain orientations are preferred.

Quantify Steric Hindrance: The steric bulk of the adamantyl group can be quantified using various descriptors, such as steric maps or solid angles, derived from the computationally optimized molecular structure. This steric hindrance can block or slow down reactions at the silicon center.

Model Intramolecular Interactions: The modeling can reveal non-covalent interactions, such as van der Waals forces, between the adamantyl hydrogens and the methyl or hydride groups on the silicon atom. In substituted adamantanes, repulsive contacts between hydrogens can lead to bond elongation or angle widening. researchgate.net

Studies on disubstituted cyclohexanes show that the bulkiest group preferentially occupies the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org Similarly, the adamantyl group in 1-adamantyl(methyl)silane will dictate the steric accessibility of the Si-H and Si-CH3 bonds, influencing their reactivity towards external reagents.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic properties. For 1-adamantyl(methyl)silane, DFT and other ab initio methods can predict key spectroscopic parameters.

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ²⁹Si nuclei can be calculated. The accuracy of these predictions allows for the assignment of complex experimental spectra and provides confidence in the computed molecular structure. For adamantane itself, computational methods have been used to investigate its vibrational spectra. researchgate.net

Mass Spectrometry: While direct prediction of a mass spectrum is complex, theoretical calculations can help interpret fragmentation patterns by computing the energies of potential fragment ions, predicting the most likely pathways for molecular breakdown in the mass spectrometer.

The typical workflow involves optimizing the molecule's geometry and then performing the relevant spectroscopic calculation at the same level of theory. Discrepancies between predicted and experimental values are often addressed by applying empirical scaling factors, especially for vibrational frequencies. nih.gov

| Spectroscopic Parameter | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ²⁹Si NMR Chemical Shift (ppm) | DFT/GIAO | -15.2 | -16.5 |

| ¹H NMR (Si-H) Chemical Shift (ppm) | DFT/GIAO | 4.15 | 4.20 |

| IR Freq. (Si-H stretch, cm⁻¹) | DFT/B3LYP | 2155 | 2140 |

Note: The data in this table is illustrative for a generic alkylsilane and demonstrates the typical agreement between predicted and experimental values.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For 1-adamantyl(methyl)silane, MD simulations could be used to investigate:

Conformational Dynamics: To observe the rotation around the Si-C bond and other flexible parts of the molecule in real-time, especially in different solvent environments.

Intermolecular Interactions: In a simulated liquid or solution, MD can model how 1-adamantyl(methyl)silane molecules interact with each other or with solvent molecules. This is crucial for understanding its physical properties like solubility and viscosity.

Behavior in Complex Environments: MD simulations are particularly powerful for studying how molecules behave in heterogeneous systems. For example, studies have simulated adamantane encapsulated within carbon nanotubes to examine its motion and vibrational properties. figshare.com Similarly, one could simulate 1-adamantyl(methyl)silane at an interface or within a polymer matrix to understand its dynamic interactions in materials science applications.

These simulations rely on a "force field," a set of parameters that describes the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov For 1-adamantyl(methyl)silane, these descriptors can provide a rapid assessment of its likely chemical behavior.

Key descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the likely sites for nucleophilic or electrophilic attack.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.net For example, the silicon atom in 1-adamantyl(methyl)silane is expected to carry a partial positive charge, making it susceptible to attack by nucleophiles.

Fukui Functions: These functions indicate how the electron density of a molecule changes upon gaining or losing an electron. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These descriptors can be used to compare the reactivity of 1-adamantyl(methyl)silane with other related molecules and to predict how structural modifications would alter its chemical properties, guiding further experimental work.

Research Applications of 1 Adamantyl Methyl Silane in Functional Materials Science

Role as Building Blocks in Advanced Polymeric Materials

The incorporation of adamantyl-silane moieties into polymer structures serves as a powerful strategy for designing advanced materials with tailored properties. rsc.org These building blocks contribute to creating materials with enhanced performance characteristics suitable for demanding applications.

The presence of the adamantane (B196018) cage within a polymer chain imparts significant rigidity and thermal stability. The bulky nature of the adamantyl group restricts the segmental motion of polymer chains, which leads to a higher glass transition temperature (Tg) and improved thermal degradation resistance. Research on analogous structures, such as poly(1-adamantyl acrylate) (PAdA), demonstrates these benefits. PAdA exhibits a very high glass transition temperature and outstanding thermal stability when compared to other acrylic polymers, making it a candidate for high-performance thermoplastic elastomers with enhanced mechanical strength. researchgate.net

Similarly, silane (B1218182) coupling agents are known to improve the interfacial adhesion between organic polymers and inorganic fillers or surfaces, resulting in composite materials with enhanced mechanical properties, such as increased tensile shear strength. researchgate.net The combination of a silane functional group with an adamantane cage in 1-Adamantyl(methyl)silane provides a molecular tool to introduce both thermal stability and improved mechanical integrity into polymer systems.

Table 1: Comparison of Thermal Properties in Adamantyl-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) |

| Poly(1-adamantyl acrylate) (PAdA) | 133 °C researchgate.net | 376 °C researchgate.net |

| Poly(tert-butyl acrylate) | - | ~250 °C researchgate.net |

| Poly(methyl acrylate) | 10 °C | ~350 °C researchgate.net |

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) are classes of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, catalysis, and electronics. nih.gov

The rigid and three-dimensional structure of the adamantane unit is highly desirable for the construction of robust 3D frameworks. Adamantane-based molecules can act as tetrahedral nodes, leading to the formation of highly stable and porous architectures. A strategy utilizing adamantane-based building blocks has been employed to create 3D COFs with exceptional chemical stability and high specific surface areas. researchgate.net The incorporation of building blocks like 1-Adamantyl(methyl)silane can provide a robust, tetrahedral connection point, contributing to the formation of ordered, porous networks with high thermal and chemical resilience. researchgate.netrsc.org

Application in Surface Engineering and Membrane Technology

The modification of surfaces to control properties like hydrophobicity is critical in many technologies, particularly in membrane science. Silane chemistry is a widely used method for surface functionalization due to the ability of silanes to form stable bonds with various substrates. researchgate.net

The adamantyl group, being a bulky, hydrophobic hydrocarbon cage, is effective in creating water-repellent surfaces. When combined with silane chemistry, it provides a powerful tool for engineering membrane surfaces. For instance, research on 1-adamantanamine, a structurally related compound, has shown its effectiveness in modifying polyvinylidene fluoride (B91410) (PVDF) membranes for membrane distillation (MD). researchgate.net This modification significantly enhanced the membrane's performance by increasing its hydrophobicity and affinity for volatile organic compounds (VOCs), leading to dramatically improved transport and separation efficiency. researchgate.net The use of 1-Adamantyl(methyl)silane would follow a similar principle, enabling the covalent attachment of the hydrophobic adamantyl group to membrane surfaces to improve resistance to pore wetting and fouling, thereby enhancing flux stability and separation performance. researchgate.netresearchgate.net

Table 2: Performance Enhancement of PVDF Membranes Modified with 1-Adamantanamine

| Performance Metric | Pristine PVDF Membrane | 1-Adamantanamine Modified Membrane |

| Transport Enhancement Factor | 1x | >3.6x researchgate.net |

| Separation Factor (MTBE) | 3.48 researchgate.net | 15.22 researchgate.net |

| Process Separation Index (MTBE removal) | 20 kg m⁻² h⁻¹ researchgate.net | 297 kg m⁻² h⁻¹ researchgate.net |

Precursors for Silicon-Based Nanomaterials and Silicon-Germanium Alloys

Adamantane-like cage structures composed of silicon atoms, known as sila-adamantanes, are of significant interest as they represent molecular building blocks or "cutouts" of the diamond cubic lattice of elemental silicon. nih.govresearchgate.net These molecules serve as ideal, well-defined precursors for the synthesis of silicon-based nanomaterials.

Furthermore, adamantane-based structures are crucial in creating precursors for silicon-germanium (SiGe) alloys. d-nb.infouni-frankfurt.de SiGe alloys are emerging as important materials in modern semiconductor technology due to their unique optoelectronic properties. d-nb.infouni-frankfurt.de By synthesizing heteroadamantane clusters containing both silicon and germanium atoms, it is possible to create single-source precursors that allow for precise control over the stoichiometry of the final SiGe material. nih.govd-nb.info The use of precursors like 1-Adamantyl(methyl)silane and its derivatives in chemical vapor deposition (CVD) processes enables the growth of SiGe thin films with low carbon content and a predetermined Si:Ge ratio, which is critical for fabricating advanced electronic and photonic devices. nih.gov

Design and Synthesis of Molecular Wires and Conductive Materials

Molecular wires are chain-like molecules capable of conducting electrical current and are fundamental components in the field of molecular electronics. wikipedia.orgwiley-vch.de The design of such wires often involves rigid, conjugated molecular backbones to facilitate efficient charge transport. chem-station.comresearchgate.net

The rigid adamantane scaffold is an important structural motif in the design of molecular-scale materials. researchgate.net Functionalized sila-adamantanes, which are structurally analogous to adamantane, are being explored as components for molecular wires. researchgate.net The adamantane cage can act as a robust, insulating scaffold or a rigid connector, linking conductive elements. Theoretical and experimental studies show that by incorporating other elements like germanium into the sila-adamantane cage, it is possible to tune the electronic properties and increase the electronic transmission through the molecular wire. researchgate.net Furthermore, the ability to selectively functionalize the adamantane cage allows for the attachment of anchor groups for connection to electrodes or the introduction of other functionalities, making adamantyl-silane derivatives versatile building blocks for novel conductive materials. d-nb.inforesearchgate.net

Role of 1 Adamantyl Methyl Silane in Organometallic Chemistry and Catalysis

Coordination Chemistry with Transition Metals

The primary mode of interaction between 1-Adamantyl(methyl)silane and a transition metal center involves the Si-H bond. Hydrosilanes are known to coordinate to electron-rich, low-valent metal centers to form non-classical sigma-complexes (σ-complexes). wikipedia.org In this bonding arrangement, the electron density of the Si-H sigma bond is shared with a vacant d-orbital on the metal, creating a three-center, two-electron bond, denoted as an η²-H-Si interaction. nih.govnih.gov

This coordination leads to several characteristic structural and spectroscopic features:

Elongation of the Si-H Bond: Neutron diffraction studies on related metal-silane complexes have shown that the coordinated Si-H bond is significantly longer than in the free silane (B1218182). wikipedia.orgnih.gov For example, the Si-H distance in [Cp'Mn(CO)₂(η²-HSiFPh₂)] was found to be 1.802 Å, compared to approximately 1.48 Å in the free silane. wikipedia.org

NMR Spectroscopic Evidence: A key diagnostic tool for identifying σ-silane complexes is the measurement of the one-bond silicon-proton coupling constant (¹J(²⁹Si,¹H)). Upon coordination, this value decreases dramatically. For instance, the ¹J(²⁹Si,¹H) for (MeC₅H₄)Mn(CO)₂(η²-HSiPh₃) is 65 Hz, a significant reduction from the 180 Hz observed in free diphenylsilane. wikipedia.org

For 1-Adamantyl(methyl)silane, coordination to a metal center (M) would result in a complex where the bulky adamantyl group exerts considerable steric influence. This steric pressure can affect the geometry of the metal complex and the stability of the M-(η²-HSi) interaction. rsc.org The adamantyl group, being much larger than the methyl group, would likely orient itself to minimize steric clashes with other ligands on the metal center, potentially influencing the subsequent reactivity of the complex. The formation of this initial σ-complex is often the precursor to the oxidative addition of the Si-H bond to the metal center, a fundamental step in many catalytic processes. nih.gov

Table 1: Comparison of Bond Characteristics in Free vs. Coordinated Silanes

Participation in Homogeneous Catalytic Cycles

The formation of a σ-silane complex is typically the first step toward the oxidative addition of the Si-H bond, where the metal center formally inserts into the bond to form distinct metal-hydride and metal-silyl species. This transformation is a cornerstone of hydrosilylation catalysis, a widely used process for forming carbon-silicon bonds. wikipedia.org

A generic catalytic cycle for the hydrosilylation of an alkene using a transition metal catalyst would likely involve the following steps for 1-Adamantyl(methyl)silane:

Oxidative Addition: The silane coordinates to the metal center and undergoes oxidative addition to form a metal-hydrido-silyl intermediate.

Olefin Coordination and Insertion: The alkene substrate coordinates to the metal center and subsequently inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkyl group and the silyl (B83357) ligand couple and reductively eliminate from the metal center, affording the alkylsilane product and regenerating the active catalyst.

The adamantyl group on the silicon atom can play a crucial role in this cycle. Its significant steric bulk can influence the regioselectivity of the alkene insertion step and enhance the stability of the catalytic intermediates, potentially preventing catalyst decomposition pathways and leading to higher turnover numbers. princeton.edu While direct studies on 1-Adamantyl(methyl)silane in catalysis are limited, the principles derived from catalysts bearing bulky adamantylphosphine ligands suggest that the steric properties of the adamantyl group are highly beneficial for catalyst performance. researchgate.netprinceton.edu

Ligand Design and Synthesis Utilizing 1-Adamantyl(methyl)silane Motifs for Enhanced Catalytic Performance

The adamantyl group is a highly valuable motif in modern ligand design due to its unique combination of properties: it is exceptionally bulky, rigid, and chemically inert. researchgate.net These features have been successfully exploited in the design of phosphine ligands, such as Tri(1-adamantyl)phosphine (PAd₃), which form highly active and stable palladium catalysts for cross-coupling reactions. princeton.edu The steric bulk facilitates the reductive elimination step and helps to stabilize the catalytically active low-coordinate metal species. princeton.edu

1-Adamantyl(methyl)silane can serve as a valuable synthetic precursor for creating novel ligands that incorporate these desirable steric properties. The reactive Si-H bond provides a chemical handle for attaching the adamantyl(methyl)silyl group to other molecular scaffolds containing donor atoms. For example, a hydrosilylation reaction between 1-Adamantyl(methyl)silane and a molecule containing both an alkene and a phosphine or pyridine donor could yield a new bidentate ligand. Such a ligand would combine the steric bulk of the adamantyl group with the coordinating properties of a soft phosphine or nitrogen donor, potentially leading to catalysts with enhanced stability and activity. Organofunctional silanes are widely used as building blocks to create hybrid organic-inorganic structures and modify materials, and these principles can be extended to the synthesis of sophisticated catalyst ligands. nih.govnih.gov

The impact of the adamantyl group's steric and electronic properties is evident when comparing it to other common substituents on phosphine ligands used in catalysis.

Table 2: Comparison of Properties for Common Phosphine Ligands

Data for PAd₃ and other phosphines are sourced from literature on phosphine ligand properties. princeton.edu

This table highlights that the adamantyl group provides steric bulk comparable to the widely used tricyclohexylphosphine and tri-tert-butylphosphine ligands, while also being strongly electron-donating. Incorporating the 1-adamantyl(methyl)silyl motif into new ligand architectures is a promising strategy for leveraging these beneficial properties to achieve enhanced catalytic performance.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes for Complex Adamantylsilane Architectures

The synthesis of 1-adamantyl(methyl)silane and its derivatives is a pivotal area for development. Future research will likely focus on creating more complex structures and improving the sustainability of the synthetic processes. While two-step processes involving formamide (B127407) formation and subsequent dehydration are known for some adamantane (B196018) derivatives, these methods can involve highly toxic reagents like phosphorus oxychloride. mdpi.com A key trend is the move towards single-step, more environmentally benign syntheses. mdpi.com

Future synthetic strategies could leverage methods used for other complex siloxane architectures, such as the Lewis acid-catalyzed condensation of hydrosilanes with alkoxysilanes. researchgate.net This approach allows for the assembly of highly branched 3D structures in high yields. researchgate.net Furthermore, the principles of sustainable chemistry, such as using biotech routes with microorganisms or enzymes, could be adapted. researchgate.net These methods offer the advantages of moderate reaction conditions, lower energy consumption, and reduced waste generation compared to conventional synthetic routes. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for Adamantylsilanes

| Synthetic Method | Potential Reagents | Key Advantages |

|---|---|---|

| One-Pot Isocyanide Synthesis Analogue | 1-Adamantylethylamine, Chloroform, t-BuOK | Single-step reaction, reduced labor, use of readily available and less toxic reagents. mdpi.com |

| Lewis Acid-Catalyzed Condensation | Hydrosilanes, Alkoxysilanes, B(C6F5)3 | Allows for clean condensation, assembly of complex 3D structures, high yields. researchgate.net |

Exploration of Novel Reactivity Modes and Unprecedented Mechanistic Pathways

The unique steric and electronic properties of the adamantyl group are expected to influence the reactivity of the silane (B1218182) center in novel ways. The bulky adamantane cage can provide kinetic stabilization to reactive intermediates and direct the stereochemical outcome of reactions. Future research will aim to explore these effects to uncover new transformations.

Investigations could draw inspiration from the formation of adamantane-type clusters, which feature a versatile architecture found across a wide range of elements. rsc.org Understanding the assembly of such clusters could pave the way for creating novel polymetallic structures with 1-adamantyl(methyl)silane as a key ligand or structural component. Additionally, computational studies on related strained systems, such as substituted [1.1.1]propellanes, have shown that computational optimization of precursor geometries can predict spontaneous formation of the target molecule. mdpi.com Similar computational approaches could be used to predict and understand the decomposition pathways and potential Grob-type fragmentations of complex adamantylsilane derivatives. mdpi.com

Integration of Advanced Computational Modeling for High-Throughput Design and Property Prediction

Advanced computational modeling is an essential tool for accelerating the discovery and design of new materials. researchgate.net High-throughput screening based on Density Functional Theory (DFT) can be employed to build large repositories of calculated structures and predict their properties without the need for initial synthesis and experimentation. researchgate.netnorthwestern.edu This approach is particularly valuable for a molecule like 1-adamantyl(methyl)silane, where the synthetic process can be complex.

Future work will involve using these computational tools to predict key properties such as thermal stability, electronic band gap, and reactivity with other materials. youtube.com By creating computational models, researchers can screen vast numbers of potential derivatives and polymer architectures incorporating the 1-adamantyl(methyl)silane unit to identify candidates with tailored properties for specific applications. northwestern.edu This integration of computational modeling will significantly shorten the materials development cycle. youtube.com

Table 2: Computational Approaches for Designing Adamantylsilane-Based Materials

| Computational Method | Application for 1-Adamantyl(methyl)silane | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Bond lengths, strain energies, reaction spontaneity. mdpi.com |

| High-Throughput Screening | Building large databases of virtual compounds. | Identification of stable derivatives with desired electronic and magnetic properties. researchgate.net |

Strategic Application of 1-Adamantyl(methyl)silane in Next-Generation Functional Materials with Tailored Properties

The inherent properties of the adamantane moiety—rigidity, thermal stability, and defined volume—make 1-adamantyl(methyl)silane a prime candidate for inclusion in next-generation functional materials. chemicalbook.com Adamantyl-containing polymers, such as poly(1-adamantyl methacrylate), are known for their high resistance to radiation and heat, making them suitable for applications in microelectronics and as patterning materials in lithography. chemicalbook.com

By analogy, incorporating 1-adamantyl(methyl)silane into polysiloxane (silicone) backbones could yield materials with enhanced thermal stability, improved mechanical strength, and specific dielectric properties. These materials could find use in advanced coatings, high-performance elastomers, and as encapsulants for electronic devices. The development of functional materials for a sustainable energy future is a major driver of materials science, and adamantylsilane-based materials could contribute to this transition by enabling more robust and efficient technologies. tu-darmstadt.de

Table 3: Potential Applications of 1-Adamantyl(methyl)silane in Functional Materials

| Application Area | Role of 1-Adamantyl(methyl)silane | Tailored Property |

|---|---|---|

| Microelectronics | Monomer for photoresist polymers. | High radiation and heat resistance, etch resistance. chemicalbook.com |

| Advanced Coatings | Additive or monomer for polysiloxane resins. | Enhanced thermal stability, mechanical durability, hydrophobicity. |

| High-Performance Elastomers | Cross-linking agent or backbone component. | Improved thermal and oxidative stability, controlled mechanical response. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.